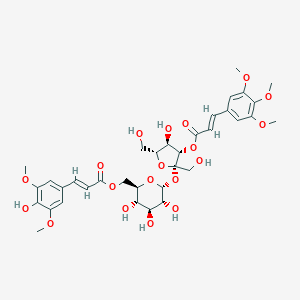

Tenuifoliside C

説明

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24-,28-,29-,30+,31-,33+,34-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGMZCFZCYRJAG-KQTMLTHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099966 | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

768.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139726-37-7 | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139726-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifoliside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139726377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENUIFOLISIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVZ4W45F47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tenuifoliside C: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside C, a sucrose ester derivative, is a naturally occurring phenolic glycoside that has been identified in medicinal plants of the Polygala genus. This technical guide provides a comprehensive overview of the discovery, natural sources, and methods of isolation of this compound. It also explores its potential biological activities by examining the well-documented signaling pathways of a closely related compound, Tenuifoliside A. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first described in 1992 by Japanese researchers who isolated it from the roots of Polygala tenuifolia Willd. This plant, commonly known as Yuan Zhi, has a long history of use in traditional Chinese medicine for its cognitive-enhancing and neuroprotective effects.

Subsequent phytochemical investigations have confirmed the presence of this compound in other species of the Polygalaceae family. Notably, it has also been isolated from Polygala inexpectata, an endemic species found in Turkey.[1][2] The primary natural sources of this compound identified to date are the roots and aerial parts of these plants.

Physicochemical Properties

The chemical structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[1][2]

| Property | Value |

| Molecular Formula | C35H44O19 |

| Molecular Weight | 768.7 g/mol |

| Class | Phenolic Glycoside (Sucrose Ester) |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following is a synthesized protocol based on published methods.[1][2][3]

Extraction

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., roots of Polygala tenuifolia) is used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent, typically methanol (MeOH) or a methanol-water mixture, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

-

Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude extract, rich in various phytochemicals, is subjected to a multi-step chromatographic process to isolate this compound.

-

Initial Fractionation (e.g., Polyamide Column Chromatography): The crude extract is dissolved in water and subjected to column chromatography using a polyamide resin. The column is eluted with a gradient of methanol in water, yielding several primary fractions.

-

Medium Pressure Liquid Chromatography (MPLC): Fractions containing this compound are further purified using MPLC with a reversed-phase column (e.g., C18). A gradient of an organic solvent (e.g., isopropanol) in water is used for elution.

-

Silica Gel Column Chromatography: Subsequent purification of the this compound-rich fractions is performed on a silica gel column. A solvent system of dichloromethane-methanol-water in varying ratios is typically employed.

-

Final Purification (e.g., Sephadex LH-20 and Preparative HPLC): The final purification steps may involve gel filtration chromatography on a Sephadex LH-20 column, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

The workflow for a typical isolation and purification process is illustrated below:

Quantitative Data

Quantitative analysis of this compound in plant extracts is crucial for standardization and quality control. One study reported the isolation of 105 mg of this compound from 150 g of the aerial parts of Polygala inexpectata, corresponding to a yield of approximately 0.07%.[2] Further studies are required to establish the typical concentration range of this compound in different plant parts and species.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the biological activities of the closely related compound, Tenuifoliside A, have been investigated. These studies provide valuable insights into the potential mechanisms of action for this compound, particularly in the context of its anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Effects and Potential NF-κB and MAPK Signaling Pathway Involvement

Tenuifoliside A has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[3] This inhibition is associated with the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3]

The proposed anti-inflammatory signaling pathway is as follows:

Neuroprotective Effects and Potential BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway Involvement

The neuroprotective effects of Tenuifoliside A have been linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[4] Tenuifoliside A has been shown to increase the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways converge on the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in neuronal survival and synaptic plasticity.

The proposed neuroprotective signaling pathway is as follows:

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics, particularly for inflammatory and neurodegenerative disorders. Future research should focus on:

-

Comprehensive Biological Screening: Elucidating the full spectrum of this compound's biological activities through a wide range of in vitro and in vivo assays.

-

Mechanism of Action Studies: Directly investigating the molecular targets and signaling pathways modulated by this compound to confirm the proposed mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to explore the chemical features essential for its biological activity and to optimize its therapeutic potential.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.

Conclusion

This compound is a naturally occurring phenolic glycoside with significant potential for therapeutic applications. This technical guide has summarized the current knowledge regarding its discovery, natural sources, and methods of isolation. While further research is needed to fully characterize its biological activities and mechanism of action, the information presented here provides a solid foundation for future investigations into this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tenuifoliside C Biosynthesis Pathway in Polygala tenuifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of Tenuifoliside C, a significant bioactive triterpenoid saponin found in the medicinal plant Polygala tenuifolia. The intricate pathway involves a series of enzymatic reactions, beginning with fundamental precursors and culminating in the complex glycosylated structure of this compound. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biosynthetic and experimental workflows.

Introduction to this compound and its Significance

Polygala tenuifolia, commonly known as Yuan Zhi, is a perennial herb utilized for centuries in traditional Chinese medicine to address a range of neurological conditions, including anxiety, insomnia, and cognitive decline. The therapeutic efficacy of this plant is largely attributed to its rich content of triterpenoid saponins. Among these, this compound is a prominent oleanane-type pentacyclic triterpenoid saponin that has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through two primary pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2]

Upstream Isoprenoid Precursor Biosynthesis

The initial stages of saponin biosynthesis involve the formation of the five-carbon building blocks, IPP and DMAPP.

-

The Mevalonate (MVA) Pathway : This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA is then reduced to mevalonic acid (MVA) by HMG-CoA reductase (HMGR), a key regulatory enzyme. Subsequent phosphorylation and decarboxylation reactions convert MVA into IPP, which can be isomerized to DMAPP.[2]

-

The Methylerythritol Phosphate (MEP) Pathway : This alternative pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic steps then leads to the formation of IPP and DMAPP.

Formation of the Triterpenoid Backbone

The C5 units of IPP and DMAPP are sequentially condensed to form the C30 precursor, 2,3-oxidosqualene. This part of the pathway involves the following key enzymes:

-

Geranyl Pyrophosphate Synthase (GPS) : Condenses one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl pyrophosphate (GPP).

-

Farnesyl Pyrophosphate Synthase (FPPS) : Sequentially adds two molecules of IPP to GPP to produce the C15 compound farnesyl pyrophosphate (FPP).

-

Squalene Synthase (SQS) : Catalyzes the head-to-head condensation of two FPP molecules to form squalene.

-

Squalene Epoxidase (SQE) : Introduces an epoxide group to the squalene molecule, forming 2,3-oxidosqualene.

The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In P. tenuifolia, the saponins are primarily oleanane-type pentacyclic triterpenoids.[3][4] This cyclization is catalyzed by β-amyrin synthase (βAS) , which converts 2,3-oxidosqualene into the pentacyclic triterpene, β-amyrin.[3][5]

Tailoring and Glycosylation of the Triterpenoid Scaffold

Following the formation of the β-amyrin backbone, a series of modifications, including oxidation and glycosylation, are carried out by two key enzyme families:

-

Cytochrome P450 Monooxygenases (P450s) : These enzymes are responsible for the oxidation of the β-amyrin skeleton at various positions, creating a diverse array of sapogenins.[3] The specific P450s involved in the pathway leading to the this compound aglycone have yet to be fully characterized.

-

UDP-dependent Glycosyltransferases (UGTs) : These enzymes catalyze the attachment of sugar moieties to the sapogenin backbone, a crucial step for the bioactivity and solubility of the resulting saponins.[3] The expansion of the P450 and UGT gene families in P. tenuifolia through whole-genome and tandem duplications is thought to contribute to the diversity of saponins found in this plant.[5][6][7]

While the precise enzymes and intermediates that lead from β-amyrin to this compound have not been fully elucidated, the general pathway provides a framework for ongoing research.

Quantitative Data on Gene Expression

Transcriptome analysis of different tissues of P. tenuifolia has provided insights into the expression levels of genes involved in the triterpenoid saponin biosynthesis pathway. The following table summarizes the expression levels of key genes in the root, stem, and leaf tissues, presented as Transcripts Per Million (TPM).

| Gene | Enzyme | Root (TPM) | Stem (TPM) | Leaf (TPM) |

| MVA Pathway | ||||

| AACT | Acetyl-CoA C-acetyltransferase | Data not available | Data not available | Data not available |

| HMGS | HMG-CoA synthase | Data not available | Data not available | Data not available |

| HMGR | HMG-CoA reductase | Data not available | Data not available | Data not available |

| MVK | Mevalonate kinase | Data not available | Data not available | Data not available |

| PMK | Phosphomevalonate kinase | Data not available | Data not available | Data not available |

| MVD | Diphosphomevalonate decarboxylase | Data not available | Data not available | Data not available |

| Triterpenoid Backbone | ||||

| FPPS | Farnesyl pyrophosphate synthase | Data not available | Data not available | Data not available |

| SQS | Squalene synthase | Data not available | Data not available | Data not available |

| SQE | Squalene epoxidase | Data not available | Data not available | Data not available |

| βAS | β-amyrin synthase | Data not available | Data not available | Data not available |

| Tailoring Enzymes | ||||

| P450s | Cytochrome P450s | Data not available | Data not available | Data not available |

| UGTs | UDP-glycosyltransferases | Data not available | Data not available | Data not available |

Note: Specific TPM values from the heatmap mentioned in the source material were not directly accessible. Further investigation of the primary literature is required to populate this table with precise quantitative data.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been advanced through various experimental techniques, primarily leveraging genomics and transcriptomics.

Genome and Transcriptome Sequencing

Objective: To identify genes encoding the enzymes involved in the triterpenoid saponin biosynthesis pathway in P. tenuifolia.

Methodology:

-

Plant Material: Fresh tissues (roots, stems, leaves) of P. tenuifolia are collected.

-

DNA and RNA Extraction: High-quality genomic DNA and total RNA are extracted from the collected tissues using appropriate kits.

-

Library Construction and Sequencing:

-

For genome sequencing, libraries are prepared using a combination of Illumina, PacBio HiFi, and Hi-C technologies to achieve a high-quality, chromosome-level assembly.[6]

-

For transcriptome sequencing, mRNA is enriched and fragmented, followed by cDNA synthesis and library construction for sequencing on an Illumina platform.[2][8]

-

-

Data Analysis:

-

Genome Assembly and Annotation: The sequenced reads are assembled into a draft genome, and protein-coding genes are predicted and functionally annotated.[6]

-

Transcriptome Assembly and Annotation: Transcriptome reads are de novo assembled, and the resulting unigenes are annotated by sequence similarity searches against public databases (e.g., Nr, Nt, GO, COG, KEGG).[8][9]

-

Gene Expression Analysis: The expression levels of the identified genes in different tissues are quantified (e.g., as TPM or FPKM).

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To validate the expression patterns of candidate genes identified from transcriptome analysis.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from different tissues of P. tenuifolia and reverse-transcribed into cDNA.

-

Primer Design: Gene-specific primers are designed for the target genes and a reference gene.

-

qRT-PCR Reaction: The qRT-PCR is performed using a SYBR Green-based method on a real-time PCR system.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Visualizing the Biosynthesis Pathway and Experimental Workflow

This compound Biosynthesis Pathway

Caption: Putative biosynthesis pathway of this compound in Polygala tenuifolia.

Experimental Workflow for Gene Identification

Caption: Workflow for identifying triterpenoid saponin biosynthesis genes.

Conclusion and Future Directions

The biosynthesis of this compound in Polygala tenuifolia follows the general pathway of oleanane-type triterpenoid saponins, starting from isoprenoid precursors and involving key enzymes such as β-amyrin synthase, cytochrome P450s, and UDP-glycosyltransferases. While genomic and transcriptomic studies have identified a large number of candidate genes, the specific enzymes responsible for the later, and often highly specific, tailoring steps that produce this compound remain to be functionally characterized.

Future research should focus on:

-

Functional characterization of candidate P450 and UGT genes to identify those specifically involved in the this compound pathway.

-

Metabolite profiling of different tissues and developmental stages to correlate gene expression with saponin accumulation.

-

Metabolic engineering approaches in homologous or heterologous systems to enhance the production of this compound.

A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this valuable medicinal compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]

- 5. Genome assembly of Polygala tenuifolia provides insights into its karyotype evolution and triterpenoid saponin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genome assembly of Polygala tenuifolia provides insights into its karyotype evolution and triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing | Semantic Scholar [semanticscholar.org]

Chemical structure and properties of Tenuifoliside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside C is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. and has also been reported in Polygala glomerata.[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex chemical structure, contributing to its distinct physicochemical properties.

2.1. Chemical Structure

The systematic IUPAC name for this compound is [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₃₅H₄₄O₁₉[1] |

| Molecular Weight | 768.7 g/mol [1] |

| CAS Number | 139726-37-7[1] |

| Canonical SMILES | COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@H]2--INVALID-LINK--O[C@]3(--INVALID-LINK--CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)CO)O)O">C@HO |

| Synonyms | (-)-Tenuifoliside C, UNII-LVZ4W45F47[1] |

2.2. Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited. The available information, including predicted values, is summarized in Table 2. It has been physically described as a yellow powder.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Yellow powder | [2] |

| Boiling Point (Predicted) | 980.4 ± 65.0 °C | PubChem |

| Density (Predicted) | 1.51 ± 0.1 g/cm³ | PubChem |

| pKa (Predicted) | 9.75 ± 0.36 | PubChem |

| Solubility | Soluble in DMSO | MedChemExpress |

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, highlighting its therapeutic potential.

3.1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), this compound inhibited the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The half-maximal inhibitory concentrations (IC₅₀) for these activities are presented in Table 3.[2]

Table 3: Anti-inflammatory Activity of this compound

| Cytokine | IC₅₀ (µM) | Cell Line |

| IL-6 | 0.24 ± 0.06[2] | LPS-stimulated BMDCs |

| TNF-α | 1.04 ± 0.12[2] | LPS-stimulated BMDCs |

3.2. Enzyme Inhibition

This compound has been identified as an inhibitor of two key enzymes:

-

Lactate Dehydrogenase (LDH): It is a targeted inhibitor of lactate dehydrogenase.[3]

-

Cytochrome P450 2E1 (CYP2E1): this compound significantly inhibits the activity of CYP2E1, an enzyme involved in the metabolism of various xenobiotics.[4]

3.3. Postulated Mechanism of Action: Involvement of NF-κB and MAPK Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the mechanisms of action for structurally related compounds isolated from Polygala tenuifolia, such as Tenuifoliside A, have been investigated. These studies suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in their anti-inflammatory effects.[5][6] It is plausible that this compound shares a similar mechanism of action.

The logical relationship for the anti-inflammatory action is depicted below.

References

- 1. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Immunomart [immunomart.com]

- 4. Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside C is a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). This plant has a long history of use in traditional medicine for treating a variety of ailments, including inflammation and neurological disorders. This compound, along with other related oligosaccharide esters found in this plant, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, its chemical properties, biological activities, and the experimental methodologies used to study this class of compounds.

Chemical Properties

This compound is characterized by a sucrose core esterified with substituted cinnamic acid derivatives. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Formula | C35H44O19 |

| Molecular Weight | 768.71 g/mol |

| Source | Polygala tenuifolia Willd. |

| Compound Class | Oligosaccharide Ester |

Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, positioning it as a molecule of interest for drug development. The primary activities and their proposed mechanisms are outlined below. While specific quantitative data for this compound is not always available in the literature, the activities of closely related compounds from Polygala tenuifolia provide valuable insights.

Anti-Inflammatory Activity

Oligosaccharide esters from Polygala tenuifolia have demonstrated potent anti-inflammatory effects. This activity is believed to be mediated through the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

A study on various compounds from Polygala tenuifolia reported the following IC50 values for the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. While the specific data for this compound was not detailed in the accessible literature, the data for other isolated oligosaccharide esters highlight the potential of this class of compounds.[1][2]

Table 1: Anti-Inflammatory Activity of Oligosaccharide Esters from Polygala tenuifolia [1][2]

| Compound | Target Cytokine | IC50 (µM) |

| This compound | IL-12 p40, IL-6, TNF-α | Not reported in searched literature |

| Compound 3 | IL-12 p40 | 0.08 ± 0.01 |

| IL-6 | 0.24 ± 0.06 | |

| TNF-α | 1.04 ± 0.12 | |

| Compound 4 | IL-12 p40 | 1.23 ± 0.02 |

| IL-6 | 1.56 ± 0.03 | |

| TNF-α | 2.34 ± 0.05 | |

| Compound 5 (Tenuifoliside A) | IL-12 p40 | 3.45 ± 0.04 |

| IL-6 | 2.87 ± 0.02 | |

| TNF-α | 3.12 ± 0.08 | |

| Compound 8 | IL-12 p40 | 0.12 ± 0.01 |

| IL-6 | 0.31 ± 0.04 | |

| TNF-α | 1.15 ± 0.03 | |

| Positive Control (SB203580) | IL-12 p40 | 5.00 ± 0.01 |

| IL-6 | 3.50 ± 0.02 | |

| TNF-α | 7.20 ± 0.02 |

Note: The numbering of compounds corresponds to the designations in the cited study. The data illustrates the potent anti-inflammatory activity of oligosaccharide esters from this plant source.

Enzyme Inhibition

Cytochrome P450 2E1 (CYP2E1) Inhibition: this compound has been reported to inhibit CYP2E1, an enzyme involved in the metabolism of various xenobiotics, including ethanol and some procarcinogens. Inhibition of CYP2E1 can have significant implications in toxicology and drug metabolism.

Lactate Dehydrogenase (LDH) Inhibition: this compound is also a known inhibitor of lactate dehydrogenase, an important enzyme in anaerobic glycolysis. The over-expression of LDH is associated with various diseases, including cancer, making its inhibitors potential therapeutic agents.

Table 2: Enzyme Inhibitory Activity of this compound

| Enzyme Target | Reported Activity | Quantitative Data (IC50) |

| CYP2E1 | Inhibition | Not reported in searched literature |

| Lactate Dehydrogenase | Inhibition | Not reported in searched literature |

Signaling Pathways

The anti-inflammatory effects of oligosaccharide esters from Polygala tenuifolia, such as the closely related Tenuifoliside A, are thought to be mediated through the NF-κB and MAPK signaling pathways. The following diagram illustrates the proposed mechanism of action.

Caption: Inferred anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound and Related Oligosaccharide Esters

The following is a general protocol for the extraction and isolation of oligosaccharide esters from Polygala tenuifolia.

Caption: General workflow for the extraction and isolation of oligosaccharide esters.

Detailed Methodology:

-

Extraction: The air-dried and powdered roots of Polygala tenuifolia are extracted with 70% methanol at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

-

Concentration and Partitioning: The combined methanol extracts are filtered and concentrated under reduced pressure. The resulting concentrate is then suspended in water and partitioned with a non-polar solvent like dichloromethane to remove lipophilic compounds.

-

Chromatographic Separation: The aqueous phase, rich in oligosaccharide esters, is subjected to column chromatography. A variety of stationary phases can be used, including polyamide, Diaion HP-20, and Sephadex LH-20.

-

Fractionation and Purification: The column is eluted with a gradient of solvents (e.g., water-methanol) to separate the compounds based on their polarity. Fractions are collected and analyzed (e.g., by TLC or HPLC). Fractions containing the compounds of interest are then subjected to further purification steps, such as medium-pressure liquid chromatography (MPLC) or repeated column chromatography on silica gel, to yield pure compounds like this compound.

Anti-Inflammatory Activity Assay (Inhibition of Cytokine Production)

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or bone marrow-derived dendritic cells (BMDCs) are commonly used. Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Assay Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of this compound or other test compounds for a specified period (e.g., 1 hour).

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

-

After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-12 p40) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

The IC50 values are calculated from the dose-response curves.

CYP2E1 Inhibition Assay

Enzyme Source: Human liver microsomes or recombinant human CYP2E1 are used as the enzyme source.

Assay Protocol:

-

A reaction mixture is prepared containing a buffer (e.g., potassium phosphate buffer, pH 7.4), the enzyme source, and a specific substrate for CYP2E1 (e.g., chlorzoxazone or p-nitrophenol).

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is initiated by the addition of an NADPH-generating system.

-

The mixture is incubated at 37°C for a specific time.

-

The reaction is terminated by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid).

-

The formation of the metabolite is quantified using HPLC or LC-MS/MS.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Lactate Dehydrogenase (LDH) Inhibition Assay

Enzyme Source: Commercially available purified LDH is used.

Assay Protocol:

-

The assay is typically performed in a 96-well plate.

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl buffer, pH 7.4), NADH, and pyruvate.

-

Various concentrations of this compound are added to the wells.

-

The reaction is initiated by the addition of the LDH enzyme.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Conclusion

This compound and its related oligosaccharide esters from Polygala tenuifolia represent a promising class of natural products with significant therapeutic potential, particularly in the area of anti-inflammatory and enzyme-inhibitory applications. While further research is needed to fully elucidate the quantitative aspects of this compound's biological activities and its precise mechanisms of action, the available data on related compounds provide a strong foundation for future drug discovery and development efforts. The experimental protocols outlined in this guide offer a starting point for researchers interested in exploring the pharmacological properties of these fascinating molecules.

References

The Neuroprotective Mechanisms of Tenuifoliside C and Its Analogs: A Technical Guide

Disclaimer: Scientific literature detailing the specific neuroprotective mechanisms of Tenuifoliside C is currently limited. This guide provides an in-depth analysis of the well-researched, structurally related compounds, Tenuifoliside A and Tenuifolin, isolated from the same plant, Polygala tenuifolia. Due to their structural similarities, these compounds serve as strong proxies, offering significant insights into the probable mechanisms of action for this compound.

Executive Summary

Compounds derived from Polygala tenuifolia, a plant with a long history in traditional medicine for treating cognitive ailments, are gaining significant attention in neuropharmacology.[1][2] This technical guide synthesizes the current understanding of the molecular mechanisms underpinning the neuroprotective effects of key oligosaccharide esters from this plant, primarily Tenuifoliside A (TFSA) and Tenuifolin (TEN). The evidence points to a multi-targeted approach involving the attenuation of neuroinflammation, mitigation of oxidative stress, inhibition of apoptosis, and promotion of neuronal survival signaling. These actions are primarily mediated through the modulation of critical intracellular signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. This document provides researchers and drug development professionals with a consolidated resource, including quantitative data, detailed experimental protocols, and visual pathway diagrams, to facilitate further investigation and therapeutic development.

Core Neuroprotective Mechanisms

The neuroprotective activity of Polygala tenuifolia derivatives stems from their ability to intervene in key pathological processes of neurodegeneration. The primary mechanisms are:

-

Anti-Neuroinflammation: Suppressing the activation of microglia and the subsequent release of pro-inflammatory mediators.[3][4]

-

Attenuation of Oxidative Stress: Enhancing endogenous antioxidant defenses to neutralize reactive oxygen species (ROS).[5][6]

-

Promotion of Neuronal Survival: Activating pro-survival signaling cascades that support neuronal growth and plasticity.[7]

-

Inhibition of Apoptosis: Directly interfering with the molecular machinery of programmed cell death.[6][8]

These mechanisms are not mutually exclusive and often involve significant crosstalk between the underlying signaling pathways.

Mechanism I: Attenuation of Neuroinflammation

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, driven by the over-activation of glial cells which release cytotoxic molecules. Tenuifoliside A and Tenuifolin have been shown to potently suppress these inflammatory processes by inhibiting the NF-κB and MAPK signaling pathways.[4][9]

Signaling Pathway Inhibition

Tenuifoliside A exerts its anti-inflammatory effects by preventing the phosphorylation and degradation of IκB-α, the inhibitory subunit of NF-κB.[9] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like TNF-α, IL-1β, iNOS, and COX-2.[9] Concurrently, TFSA significantly reduces the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway also involved in the inflammatory response.[9] Similarly, Tenuifolin has been shown to suppress upstream activators of NF-κB and its nuclear translocation in microglia.[4]

References

- 1. Polygala tenuifolia: a source for anti-Alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polygala tenuifolia: a source for anti-Alzheimer's disease drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Integrated multi-omics analysis and experimental validation reveals the mechanism of tenuifoliside A activity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Protective Effects of Polygala tenuifolia and Tenuifolin on Corticosterone-Evoked Ferroptosis, Oxidative Stress, and Neuroinflammation: Insights from Molecular Dynamics Simulations and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polygalae radix inhibits toxin-induced neuronal death in the Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside C: A Technical Guide to its Modulation of Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside C, a phenolic glycoside isolated from the roots of Polygala tenuifolia, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory signaling pathways modulated by this compound and its closely related analogue, Tenuifoliside A. Due to the limited direct research on the specific molecular pathways of this compound, this document extrapolates likely mechanisms from studies on Tenuifoliside A, which has been shown to inhibit key inflammatory cascades. This guide presents quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways to support further research and drug development efforts in the field of inflammation.

Quantitative Data: Inhibitory Effects on Pro-inflammatory Cytokines

This compound has been shown to potently inhibit the production of several key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.[1][2][3][4]

| Compound | Pro-inflammatory Cytokine | Cell Type | IC₅₀ (µM) |

| This compound | IL-12 p40 | BMDCs | 14.34 ± 0.03 |

| IL-6 | BMDCs | 9.04 ± 0.05 | |

| TNF-α | BMDCs | 6.34 ± 0.12 |

Data from a study on bioactive compounds from Polygala tenuifolia.[1][2][3][4]

Core Anti-inflammatory Signaling Pathways

Based on studies of the closely related compound Tenuifoliside A, the primary anti-inflammatory mechanisms are believed to involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Tenuifoliside A has been demonstrated to inhibit the activation of the NF-κB pathway.[5][6] It is proposed that it interferes with the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5] This inhibitory action leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory genes.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), are crucial mediators of cellular responses to external stimuli, including inflammation. The activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators.

Studies on Tenuifoliside A have shown that it can significantly suppress the phosphorylation of JNK in LPS-stimulated macrophages.[5][6] By inhibiting the JNK pathway, Tenuifoliside A reduces the expression of downstream inflammatory targets. It is plausible that this compound shares this mechanism of action.

Figure 2: Proposed inhibition of the JNK MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Bone marrow-derived dendritic cells (BMDCs) are primary cells that can be differentiated from bone marrow precursor cells. Alternatively, macrophage cell lines such as RAW 264.7 can be used.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent such as LPS (typically 10-100 ng/mL) for a specified period (e.g., 18-24 hours).

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Incubate, wash, and then add avidin-horseradish peroxidase (HRP) conjugate.

-

After another incubation and wash, add a substrate solution (e.g., TMB) to develop the color.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

Figure 3: Experimental workflow for cytokine measurement using ELISA.

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as phosphorylated and total forms of NF-κB p65, IκBα, and JNK.

-

Protocol:

-

Lyse the treated cells to extract total proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-JNK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the inhibition of pro-inflammatory cytokine production. While direct mechanistic studies on this compound are limited, research on the closely related Tenuifoliside A strongly suggests that its anti-inflammatory effects are mediated through the inhibition of the NF-κB and JNK MAPK signaling pathways.

Future research should focus on elucidating the precise molecular targets of this compound within these pathways. Further in vivo studies are warranted to evaluate its therapeutic efficacy in animal models of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for advancing the investigation of this compound as a novel anti-inflammatory therapeutic.

References

- 1. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells [mdpi.com]

- 5. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside C: A Comprehensive Pharmacological and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenuifoliside C, a naturally occurring oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd., has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth overview of the pharmacological profile and biological activities of this compound, with a focus on its quantitative data, experimental methodologies, and underlying molecular mechanisms.

Pharmacological Profile

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and neuroprotective properties. It has also been identified as an inhibitor of lactate dehydrogenase (LDH) and cytochrome P450 2E1 (CYP2E1).

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), this compound (referred to as compound 9) was shown to inhibit the production of Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) with specific half-maximal inhibitory concentrations (IC50).[1]

| Cytokine | IC50 (µM) |

| IL-12 p40 | 14.34 ± 0.03 |

| IL-6 | 9.04 ± 0.05 |

| TNF-α | 6.34 ± 0.12 |

Enzyme Inhibition

This compound has been identified as an inhibitor of lactate dehydrogenase (LDH), specifically the LDHA isoform, which is a key enzyme in anaerobic glycolysis and is often upregulated in cancer cells.[2][3] While its inhibitory activity has been noted, specific IC50 values for this compound against LDH are not yet widely reported in the literature. Additionally, it has been found to significantly inhibit the activity of CYP2E1, an enzyme involved in the metabolism of various xenobiotics.

Neuroprotective Activity

While direct quantitative data for the neuroprotective effects of this compound are still emerging, studies on closely related compounds from Polygala tenuifolia, such as Tenuifoliside A, suggest a likely mechanism of action involving the modulation of key signaling pathways that promote neuronal survival and plasticity.

Biological Activities and Mechanisms of Action

The biological effects of this compound are underpinned by its interaction with specific molecular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. The mechanism of action for the related compound, Tenuifoliside A, involves preventing the translocation of the NF-κB p65 subunit into the nucleus.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The inhibition of JNK MAPK and NF-κB signaling by tenuifoliside A isolated from Polygala tenuifolia in lipopolysaccharide-induced macrophages is associated with its anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside C CAS number and molecular weight

This technical guide provides a comprehensive overview of Tenuifoliside C, a natural compound of interest to researchers, scientists, and drug development professionals. The document details its chemical properties, relevant experimental methodologies, and known signaling pathway interactions.

Core Compound Identification

This compound is a terpenoid compound that has been identified in plant species such as Polygala tenuifolia and Polygala glomerata[1]. Its fundamental chemical identifiers are crucial for accurate research and sourcing.

| Identifier | Value | Source |

| CAS Number | 139726-37-7 | [1][2] |

| Molecular Formula | C₃₅H₄₄O₁₉ | [1][2] |

| Molecular Weight | 768.718 g/mol | [1][2] |

Physicochemical Properties and Analogs

This compound belongs to a class of related compounds, known as tenuifolisides, which share structural similarities but differ in their specific chemical moieties. A comparison with its analogs provides context for structure-activity relationship studies.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tenuifoliside A | 139726-35-5 | C₃₁H₃₈O₁₇ | 682.6 |

| Tenuifoliside B | 139726-36-6 | C₃₀H₃₆O₁₇ | 668.6 |

| This compound | 139726-37-7 | C₃₅H₄₄O₁₉ | 768.718 |

| Tenuifoliside D | 139726-38-8 | C₁₈H₂₄O₉ | 384.4 |

Experimental Protocols

The isolation, identification, and functional characterization of this compound and related compounds involve a variety of sophisticated experimental techniques.

1. Compound Isolation and Purification:

A common procedure for extracting and isolating compounds from their natural source, such as the dried roots of P. tenuifolia, involves the following steps[3]:

-

Extraction: The dried plant material is extracted multiple times with a solvent like methanol under reflux conditions.

-

Partitioning: The resulting extract is suspended in water and partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to yield different fractions.

-

Chromatography: The water layer is passed through a Diaion HP-20 column and eluted with a gradient of methanol in water to obtain further fractions[3]. Final purification is typically achieved through repeated column chromatography.

2. Structural Identification and Analysis:

The precise chemical structure of the isolated compounds is determined using a combination of analytical methods:

-

Purity Analysis: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) is used to assess the purity of the compound, which is typically in the range of 95% to 99%[2].

-

Structural Elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC) are employed for the definitive identification and structural characterization of the molecule[2][3].

3. In Vitro Anti-inflammatory Activity Assay:

The biological activity of this compound and its analogs is often assessed by their ability to modulate inflammatory responses in cell-based assays. A representative protocol for measuring pro-inflammatory cytokine production is as follows[3]:

-

Cell Culture: Bone marrow-derived dendritic cells (BMDCs) are cultured in RPMI 1640 medium supplemented with 5% FBS.

-

Cell Treatment: BMDCs are seeded in 48-well plates at a density of 1 × 10⁵ cells/0.5 mL and treated with the test compound at a specified concentration for 1 hour.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) from Salmonella minnesota at a concentration of 10 ng/mL.

-

Cytokine Measurement: After 18 hours of incubation, the culture supernatants are collected. The concentrations of murine Interleukin-12 (IL-12) p40, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[3].

Signaling Pathways and Molecular Mechanisms

While direct studies on the signaling pathways of this compound are limited in the provided search results, research on related compounds from Polygala tenuifolia, such as Tenuifoliside A and Tenuifolin, offers insights into the potential mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in neuroprotection and inflammation[4][5][6].

BDNF/TrkB-ERK/PI3K-CREB Signaling Pathway:

Tenuifoliside A has demonstrated neuroprotective effects by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tyrosine kinase B (TrkB) receptor, which in turn stimulates the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways. This cascade leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for neuronal survival and plasticity[4].

NF-κB Signaling Pathway:

Tenuifolin, another compound from Polygala tenuifolia, has been shown to attenuate neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[6]. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-6, and IL-1β.

References

- 1. This compound | C35H44O19 | CID 11968391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 139726-37-7 | this compound [phytopurify.com]

- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Tenuifoliside A isolated from Polygala tenuifolia on the ERK and PI3K pathways in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tenuifolin Attenuates Amyloid-β42-Induced Neuroinflammation in Microglia Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Tenuifoliside C: A Technical Whitepaper on its Traditional Medicine Applications and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuifoliside C, a sucrose ester isolated from the roots of Polygala tenuifolia Willd., is a constituent of a plant with a rich history in traditional Chinese medicine for treating inflammatory and neurological conditions. This technical guide provides a comprehensive overview of the traditional applications of Polygala tenuifolia, with a focused analysis of the quantitative data available for this compound's anti-inflammatory properties. Detailed experimental protocols for assessing its bioactivity and a putative mechanism of action involving key inflammatory signaling pathways are presented. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound.

Traditional Medicine Applications of Polygala tenuifolia

The root of Polygala tenuifolia, known as Yuan Zhi in traditional Chinese medicine, has been utilized for centuries to address a range of ailments. Its traditional applications primarily revolve around its purported effects on the central nervous and respiratory systems. It has been historically used to manage mental disorders, improve cognitive function, and as an expectorant.[1] Traditional uses include the treatment of:

-

Neurological and Psychiatric Conditions: Insomnia, amnesia, neurasthenia, anxiety, and depression.[1]

-

Inflammatory Conditions: Bronchial asthma and chronic bronchitis.[2]

-

Cognitive Decline: Age-related memory impairment and forgetfulness.

These traditional applications have spurred modern scientific investigation into the plant's bioactive constituents, including this compound, to validate and understand the pharmacological basis for these effects.

Quantitative Analysis of this compound's Anti-Inflammatory Activity

Recent studies have begun to quantify the anti-inflammatory effects of individual compounds isolated from Polygala tenuifolia. This compound has been shown to inhibit the production of key pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs). The inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[3]

| Pro-inflammatory Cytokine | IC₅₀ (µM) of this compound |

| Interleukin-12 p40 (IL-12 p40) | 15.83 ± 0.35 |

| Interleukin-6 (IL-6) | 10.25 ± 0.28 |

| Tumor Necrosis Factor-alpha (TNF-α) | 18.74 ± 0.42 |

Table 1: Inhibitory effects of this compound on the production of pro-inflammatory cytokines in LPS-stimulated bone marrow-derived dendritic cells.[3]

Putative Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the mechanisms of a closely related compound, Tenuifoliside A, have been elucidated. Tenuifoliside A has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] It is plausible that this compound shares a similar mechanism of action.

The proposed signaling pathway is as follows: Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as dendritic cells. This binding initiates a downstream signaling cascade that leads to the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of genes encoding pro-inflammatory cytokines like IL-12, IL-6, and TNF-α. This compound is hypothesized to inhibit this pathway, possibly at the level of IKK activation or IκB degradation, thereby preventing the production of these inflammatory mediators.

Simultaneously, LPS-TLR4 binding can activate the MAPK pathway, including JNK. The activation of JNK can also contribute to the production of pro-inflammatory cytokines. It is proposed that this compound may also inhibit the phosphorylation and activation of JNK.

Experimental Protocols

Isolation of this compound from Polygala tenuifolia

The following is a general protocol for the isolation of this compound from the roots of Polygala tenuifolia. Optimization of solvent systems and chromatographic conditions may be required.

-

Extraction:

-

Air-dried and powdered roots of Polygala tenuifolia are extracted with 70% methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The anti-inflammatory activity of each fraction is tested to identify the most active fraction (typically the ethyl acetate or n-butanol fraction for compounds of this nature).

-

-

Chromatographic Purification:

-

The active fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The structure of the purified this compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the methodology to assess the anti-inflammatory activity of this compound.

-

Generation of BMDCs:

-

Bone marrow cells are harvested from the femurs and tibias of mice.

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Cells are incubated at 37°C in a 5% CO₂ incubator for 6-8 days to differentiate into dendritic cells.

-

-

Cell Treatment:

-

BMDCs are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1 hour.

-

Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

-

Cytokine Measurement:

-

After incubation, the cell culture supernatants are collected.

-

The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of cytokine inhibition is calculated relative to the LPS-only treated control group.

-

The IC₅₀ value for each cytokine is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

-

Cell Viability Assay:

-

To ensure that the observed cytokine inhibition is not due to cytotoxicity, a cell viability assay (e.g., MTT or CCK-8 assay) is performed in parallel. BMDCs are treated with the same concentrations of this compound as in the anti-inflammatory assay, and cell viability is assessed according to the assay protocol.

-

Conclusion and Future Directions

This compound, a bioactive compound from the traditionally used medicinal plant Polygala tenuifolia, demonstrates significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory cytokines. The quantitative data presented in this guide provides a strong basis for its further investigation as a potential therapeutic agent for inflammatory diseases. The putative mechanism of action, likely involving the inhibition of the NF-κB and MAPK signaling pathways, warrants direct experimental confirmation.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.

-

In Vivo Efficacy: Evaluating the anti-inflammatory and neuroprotective effects of this compound in animal models of relevant diseases.

-

Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties.

This technical guide serves as a comprehensive resource to stimulate and guide further research into the promising therapeutic potential of this compound.

References

- 1. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

Tenuifoliside C: A Potential Therapeutic Agent in Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's and Parkinson's disease, represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is chronic neuroinflammation, which contributes to neuronal damage and cognitive decline. In the quest for novel therapeutic strategies, natural compounds have emerged as a promising source of bioactive molecules with neuroprotective properties. Tenuifoliside C, a phenolic glycoside isolated from the roots of Polygala tenuifolia, has garnered attention for its potential role in mitigating neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its anti-inflammatory effects, putative mechanisms of action, and the experimental methodologies used to evaluate its therapeutic potential.

Chemical Structure and Source

This compound is a phenolic glycoside that has been isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae). This plant has a long history of use in traditional medicine for treating various ailments, including those related to cognitive function. The isolation and structural elucidation of this compound are typically achieved through a combination of chromatographic techniques and spectroscopic analysis.

Experimental Protocols: Extraction and Isolation

A general protocol for the extraction and isolation of this compound from Polygala tenuifolia roots is as follows:

-

Extraction : Dried roots of P. tenuifolia are extracted multiple times with methanol (MeOH) under reflux conditions.[1]

-

Partitioning : The resulting methanol extract is suspended in water and partitioned successively with dichloromethane and ethyl acetate to yield different fractions.[1]

-

Column Chromatography : The water fraction, which typically contains this compound, is subjected to column chromatography on a Diaion HP-20 column. The column is eluted with a gradient of increasing methanol concentration in water to obtain several sub-fractions.[1]

-

Purification : this compound is further purified from the relevant sub-fractions using repeated column chromatography, often employing silica gel and Sephadex LH-20, with various solvent systems.

-

Structure Elucidation : The chemical structure of the purified this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Role in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a central role in initiating and propagating the neuroinflammatory response. When activated by stimuli such as lipopolysaccharide (LPS), microglia release a variety of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α), which can lead to neuronal damage.

This compound has demonstrated significant anti-inflammatory activity by inhibiting the production of these pro-inflammatory cytokines in stimulated immune cells.

Data Presentation: In Vitro Anti-inflammatory Activity of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs).

| Compound | Target Cytokine | IC50 (µM) |

| This compound | IL-12 p40 | 14.34 ± 0.03 |

| IL-6 | 9.04 ± 0.05 | |

| TNF-α | 6.34 ± 0.12 | |

| SB203580 (Positive Control) | IL-12 p40 | 5.00 ± 0.01 |

| IL-6 | 3.50 ± 0.02 | |

| TNF-α | 7.20 ± 0.02 |

Data from Le et al., 2020. IC50 represents the concentration required to inhibit 50% of the cytokine production.[1]

Experimental Protocols: In Vitro Anti-inflammatory Assay

The following protocol outlines the key steps in assessing the anti-inflammatory effects of this compound on LPS-stimulated bone marrow-derived dendritic cells (BMDCs).

-

Cell Culture : Bone marrow cells are harvested from the femurs and tibias of mice and cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF) to differentiate them into BMDCs.[1]

-

Cell Plating : Differentiated BMDCs are seeded in 48-well plates at a density of 1 × 10^5 cells per 0.5 mL.[1]

-

Treatment : The cells are pre-treated with various concentrations of this compound for 1 hour.[1]

-

Stimulation : Following pre-treatment, the BMDCs are stimulated with 10 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.[1]

-

Supernatant Collection : After 18 hours of incubation, the cell culture supernatants are collected.[1]

-

Cytokine Quantification : The concentrations of IL-12 p40, IL-6, and TNF-α in the supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[1]

-

Data Analysis : The IC50 values are calculated from the dose-response curves.

Putative Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related compounds from Polygala tenuifolia, such as Tenuifoliside A and Tenuifolin, provides insights into its potential mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in inflammation and neuroprotection.

NF-κB Signaling Pathway